molecular formula C10H20N2O2 B3009695 [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol CAS No. 2174001-51-3

[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol

Cat. No.: B3009695
CAS No.: 2174001-51-3
M. Wt: 200.282
InChI Key: RUDAWAZOLDOJFW-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol is a complex organic compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is characterized by its unique structure, which includes an aminomethyl group attached to an octahydropyrido[2,1-c]morpholine ring system. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol typically involves multiple stepsThis can be achieved through a series of reactions including cyclization, reduction, and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce various amine derivatives .

Scientific Research Applications

[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol apart is its specific ring structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in research applications where specific interactions and reactivity are required .

Properties

IUPAC Name

[4-(aminomethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c11-6-10(7-13)8-14-5-9-3-1-2-4-12(9)10/h9,13H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDAWAZOLDOJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)COCC2(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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